Evidence Item 1: TNKS Isoform Inhibition Profile Relative to XAV939
TNKS-2-IN-1 exhibits a distinct isoform inhibition profile compared to the widely used tankyrase inhibitor XAV939. In biochemical assays, TNKS-2-IN-1 inhibits TNKS1 with an IC50 of 259 nM and TNKS2 with an IC50 of 1100 nM, demonstrating a ~4.2-fold preference for TNKS1 [1]. In contrast, XAV939 exhibits substantially greater potency, with IC50 values of 5 nM for TNKS1 and 2 nM for TNKS2, representing a ~2.5-fold preference for TNKS2 [2]. This 50-fold to 550-fold difference in absolute potency, coupled with the reversal in isoform selectivity preference, means that experiments designed around the higher potency and TNKS2-bias of XAV939 cannot be directly replicated by substituting with TNKS-2-IN-1.
| Evidence Dimension | Biochemical IC50 for TNKS1 and TNKS2 |
|---|---|
| Target Compound Data | TNKS1 IC50 = 259 nM; TNKS2 IC50 = 1100 nM |
| Comparator Or Baseline | XAV939: TNKS1 IC50 = 5 nM; TNKS2 IC50 = 2 nM |
| Quantified Difference | TNKS-2-IN-1 is 52-fold less potent on TNKS1 and 550-fold less potent on TNKS2; isoform selectivity reversed (TNKS1-selective vs. TNKS2-selective) |
| Conditions | Biochemical enzyme inhibition assay (recombinant tankyrase) |
Why This Matters
This potency differential dictates the achievable concentration range in cellular assays and determines whether partial or complete target engagement is feasible without confounding off-target effects.
- [1] MedChemExpress. TNKS-2-IN-1 Product Page. CAS 4765-59-7. View Source
- [2] MedChemExpress. XAV-939 Product Page. CAS 284028-89-3. View Source
